6-(Pyridin-3-yl)pyridazin-3(2H)-one belongs to the class of pyridazinone compounds, which are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. These compounds, particularly those with aryl substituents at the 6-position like 6-(pyridin-3-yl)pyridazin-3(2H)-one, have shown promising biological activities and are actively investigated in medicinal chemistry. [, , ] While specific details about its source and classification are limited in the provided literature, its primary role in scientific research appears to be as a scaffold for developing novel therapeutic agents.
6-pyridin-3-yl-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. This compound features a bicyclic structure that includes both pyridine and pyridazine rings. It has garnered interest in medicinal chemistry due to its potential biological activities, including antihypertensive properties and other pharmacological effects.
This compound can be synthesized through various methods as outlined in the literature, particularly focusing on its synthesis, characterization, and biological evaluations.
6-pyridin-3-yl-2H-pyridazin-3-one is classified under:
The synthesis of 6-pyridin-3-yl-2H-pyridazin-3-one typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions, which may involve the use of various reagents and solvents.
For example, one reported method involves reacting 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones by employing N-aryl substituted maleimides with azines, leading to the desired product with high yields and efficiency .
The molecular structure of 6-pyridin-3-yl-2H-pyridazin-3-one can be described as follows:
6-pyridin-3-yl-2H-pyridazin-3-one participates in various chemical reactions typical for heterocycles:
The activation energies for these reactions can vary significantly depending on the substituents on the rings and the reaction conditions employed .
The mechanism of action for biologically active derivatives of 6-pyridin-3-yl-2H-pyridazin-3-one often involves interaction with specific biological targets such as enzymes or receptors.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation .
6-pyridin-3-yl-2H-pyridazin-3-one has several scientific uses:
This compound's multifaceted applications highlight its significance in both medicinal chemistry and agricultural sciences .
The pyridazinone scaffold emerged as a pharmacophore of interest in the late 20th century, with early research focused on cardiovascular agents (e.g., levosimendan). Its evolution accelerated with the recognition of the pyridazine ring's unique physicochemical properties. The FDA approvals of relugolix (2020) for prostate cancer and deucravacitinib (2022) for psoriasis marked a breakthrough, as both feature 3-aminopyridazine cores—structurally analogous to 6-pyridin-3-yl-2H-pyridazin-3-one. These agents validated pyridazinone's capacity to engage high-value biological targets like gonadotropin-releasing hormone receptors and tyrosine kinase 2 (TYK2) [1] [2]. Concurrently, derivatives such as ponatinib (imidazo[1,2-b]pyridazine) and risdiplam demonstrated applications in oncology and neurology, highlighting the scaffold's therapeutic versatility [1].
Table 1: Key Milestones in Pyridazinone Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1980s | Levosimendan | Heart failure | Early PDE3 inhibitor; leveraged Ca²⁺ sensitization |
2012 | Ponatinib | Chronic myeloid leukemia | Fused imidazo[1,2-b]pyridazine TKI |
2020 | Relugolix | Prostate cancer | First FDA-approved GnRH antagonist with pyridazine |
2022 | Deucravacitinib | Psoriasis | Allosteric TYK2 inhibitor with 3-aminopyridazine core |
6-Pyridin-3-yl-2H-pyridazin-3-one exemplifies strategic molecular design through its dual heterocyclic system: a pyridazinone ring linked to a pyridine moiety. This architecture confers distinct advantages over monocyclic heterocycles:
Bioisosterically, pyridazinone outperforms classical heterocycles:
Table 2: Physicochemical Comparison of Key Heterocycles
Heterocycle | Dipole (D) | cLogP | TPSA (Ų) | pKa | Key Bioisosteric Limitations |
---|---|---|---|---|---|
Pyridazinone (core) | 4.22 | −0.51 | 25.8 | 2.0 | N/A |
Benzene | 0.0 | 2.18 | 0.0 | −24.3 | High lipophilicity; CYP inhibition risk |
Pyridine | 2.22 | 0.84 | 12.9 | 5.2 | Basic center; hERG liability |
1,2,4-Triazole | 1.8–2.5 | 0.29 | 41.6 | 2.5 | Limited dipole-driven stacking |
Multi-drug resistance (MDR) in cancer often arises from ATP-binding cassette (ABC) transporter upregulation (e.g., P-glycoprotein), effluxing chemotherapeutics. 6-Pyridin-3-yl-2H-pyridazin-3-one derivatives combat MDR through three synergistic mechanisms:
Table 3: Pyridazinone Derivatives vs. Conventional Therapies in MDR Models
Mechanism | Pyridazinone Derivative | Resistance Reversal Ratio* (vs. Control) | Key Molecular Target |
---|---|---|---|
P-gp inhibition | Cu(II)-pyridazinone complex | 8.5-fold (doxorubicin) | P-gp ATPase |
DDR pathway blockade | 6-Arylpyridazinone-CHK1 inhibitor | 12-fold (cisplatin) | CHK1 kinase |
Glutathione depletion | Selenocyanate-hybrid | 6.3-fold (oxaliplatin) | Thioredoxin reductase |
Kinase-mediated survival | Imidazo[1,2-b]pyridazinone (e.g., ponatinib) | >10-fold (imatinib) | BCR-ABL T315I mutant |
*Resistance reversal ratio = IC₅₀ (drug alone) / IC₅₀ (drug + resistance mechanism inhibitor)
Notably, collateral sensitivity—wherein MDR cells exhibit heightened vulnerability to specific agents—is achieved by pyridazinones targeting JAK-STAT pathways. Overexpression of efflux pumps in leukemic cells correlates with STAT3 dependency; pyridazinone-based JAK2 inhibitors (e.g., derivatives from pharmacophore models in [6]) induce apoptosis preferentially in P-gp+ cells [6].
Key Compounds Mentioned: Relugolix, Deucravacitinib, Ponatinib, Risdiplam, Levosimendan, Tofacitinib, Azelastine, Talazoparib, Cinoxacin, Hydralazine.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9